![molecular formula C23H26ClF4N3O3S B560161 PFI-2 hydrochloride CAS No. 1627607-87-7](/img/structure/B560161.png)
PFI-2 hydrochloride
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Overview
Description
PFI-2 hydrochloride, also known as ®-PFI-2 hydrochloride, is a potent and selective inhibitor of the SET domain containing lysine methyltransferase 7 (SETD7) . It shows high inhibitory activity with Ki (app) and IC50 of 0.33 nM and 2 nM, respectively . It has 1000-fold selectivity over other methyltransferases and other non-epigenetic targets .
Molecular Structure Analysis
The molecular formula of PFI-2 hydrochloride is C23H25F4N3O3S.HCl . Its molecular weight is 535.98 . The structure includes a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetrahydroisoquinoline group .
Scientific Research Applications
Inhibition of SETD7 Histone Lysine Methyltransferase
PFI-2 hydrochloride is a potent inhibitor of SETD7, a histone lysine methyltransferase, with an IC50 value of 2 nM. It exhibits over 1000-fold selectivity over DNMT1 and other methyltransferases .
Transcriptional Activation of Tumor Suppressor p53
This compound plays a significant role in the transcriptional activation of the tumor suppressor protein p53 in response to DNA damage .
Regulation of Transcription Factor TAF10
PFI-2 hydrochloride is involved in the regulation of the transcription factor TAF10, which is essential for cell cycle progression and survival .
Inhibition of YAP Nuclear Translocation
It inhibits YAP nuclear translocation and function following the activation of the Hippo signaling pathway in MCF7 breast cancer cells .
Cancer Research and Therapeutics
Due to its role in regulating key proteins like p53 and YAP, PFI-2 hydrochloride is being studied for its potential applications in cancer research and therapeutics .
Epigenetic Studies
As an inhibitor of a specific histone methyltransferase, PFI-2 hydrochloride is valuable for epigenetic studies, helping to understand gene expression regulation .
Mechanism of Action
Target of Action
PFI-2 hydrochloride is a potent, selective, and cell-active inhibitor of the methyltransferase activity of human SETD7 . SETD7, also known as SET domain containing (lysine methyltransferase) 7, is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .
Mode of Action
PFI-2 hydrochloride exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism . It occupies the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .
Biochemical Pathways
The inhibition of SETD7 by PFI-2 hydrochloride affects various biochemical pathways. One of the key pathways influenced is the Hippo signaling pathway . The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation contributes to tumorigenesis.
Result of Action
The inhibition of SETD7 by PFI-2 hydrochloride leads to molecular and cellular effects such as the inhibition of YAP nuclear translocation and function following the activation of the Hippo signaling pathway in MCF7 cells . This can have significant implications in the context of cancer biology, as the Hippo pathway and YAP play crucial roles in cell proliferation and apoptosis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADKZNVAJGEFLC-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF4N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PFI-2 hydrochloride |
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